N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The exact reaction conditions, including temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline can be compared with other similar compounds, such as:
N-[2-(4-Methylphenoxy)propyl]-3-(heptyloxy)aniline: Similar structure but with a methyl group instead of an ethyl group.
N-[2-(4-Propylphenoxy)propyl]-3-(heptyloxy)aniline: Similar structure but with a propyl group instead of an ethyl group.
N-[2-(4-Butylphenoxy)propyl]-3-(heptyloxy)aniline: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ethyl and heptyloxy substitutions, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-3-heptoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-4-6-7-8-9-17-26-24-12-10-11-22(18-24)25-19-20(3)27-23-15-13-21(5-2)14-16-23/h10-16,18,20,25H,4-9,17,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAJAXGZZAWWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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